

# An In-depth Technical Guide to Z-Phenylalaninol

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## Compound of Interest

Compound Name: *Z-Phenylalaninol*

Cat. No.: *B126708*

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This technical guide provides a comprehensive overview of Z-L-phenylalaninol, a critical chiral building block in pharmaceutical and organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and analytical methods, as well as its role in biological pathways.

## Core Properties of Z-L-Phenylalaninol

Z-L-phenylalaninol, also known as Cbz-L-phenylalaninol, is a derivative of the amino acid L-phenylalanine. The "Z" designation refers to the benzyloxycarbonyl (Cbz) protecting group attached to the amine. This compound is primarily utilized as a chiral intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals like HIV protease inhibitors.<sup>[1]</sup>

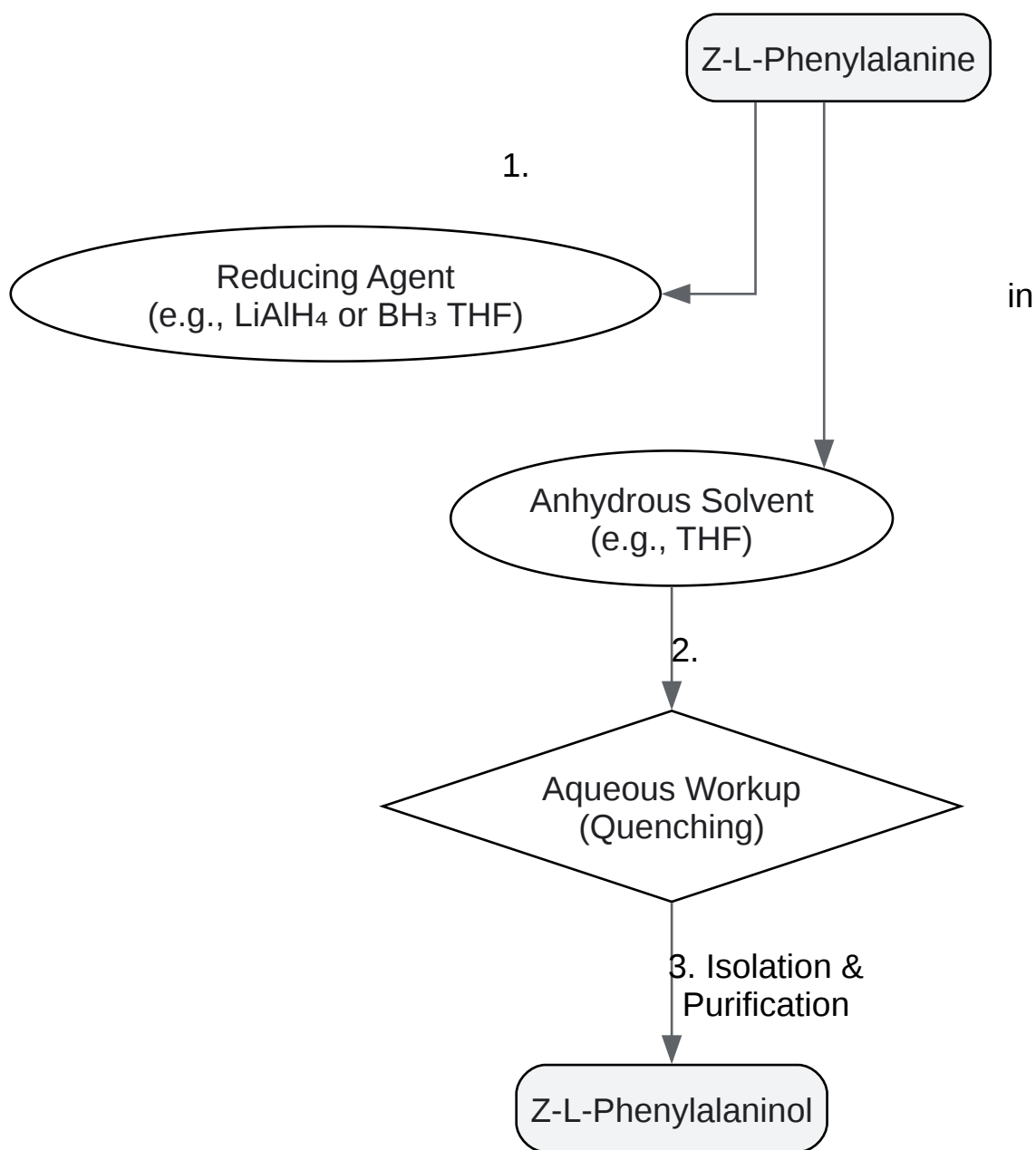
The fundamental properties of Z-L-phenylalaninol are summarized in the table below. These values represent the standard characteristics of the compound.

Property	Value	References
Molecular Formula	C <sub>17</sub> H <sub>19</sub> NO <sub>3</sub>	[1][2]
Molecular Weight	285.34 g/mol	[2][3]
Appearance	White powder	[1]
Melting Point	90-94 °C	[1]
CAS Number	6372-14-1	[2]
Linear Formula	C <sub>6</sub> H <sub>5</sub> CH <sub>2</sub> CH(NHCO <sub>2</sub> CH <sub>2</sub> C <sub>6</sub> H <sub>5</sub> ) CH <sub>2</sub> OH	

## Synthesis of Z-L-Phenylalaninol

The most common laboratory-scale synthesis of Z-L-phenylalaninol involves the reduction of the corresponding N-protected amino acid, Z-L-phenylalanine.

The following diagram illustrates the straightforward synthetic route from Z-L-phenylalanine to Z-L-phenylalaninol.



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A simplified workflow for the synthesis of Z-L-Phenylalaninol.

This protocol outlines a general procedure for the reduction of Z-L-phenylalanine to Z-L-phenylalaninol using a reducing agent like lithium aluminum hydride (LAH) or borane-tetrahydrofuran complex.

Step	Procedure
1. Preparation	A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
2. Reagent Addition	Anhydrous tetrahydrofuran (THF) is added to the flask, followed by the slow, portion-wise addition of the reducing agent (e.g., lithium aluminum hydride). The mixture is typically cooled in an ice bath.
3. Substrate Addition	Z-L-phenylalanine, dissolved in anhydrous THF, is added dropwise from the dropping funnel to the stirred suspension of the reducing agent.
4. Reaction	The reaction mixture is allowed to warm to room temperature and then may be heated to reflux to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).
5. Quenching	After the reaction is complete, the flask is cooled in an ice bath, and the excess reducing agent is carefully quenched by the sequential, dropwise addition of water, followed by a sodium hydroxide solution, and then more water.
6. Work-up	The resulting solids are filtered off, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
7. Purification	The crude product is purified by flash column chromatography or recrystallization to yield pure Z-L-phenylalaninol.

Note: Working with potent reducing agents like  $\text{LiAlH}_4$  requires strict anhydrous conditions and careful handling due to their high reactivity with water.

## Analytical Methods

The purity and enantiomeric excess of Z-L-phenylalaninol are critical for its application in chiral synthesis. High-Performance Liquid Chromatography (HPLC) is a common analytical technique for this purpose.

Parameter	Description
Column	A chiral stationary phase column is required to separate the enantiomers (e.g., Chiralcel OD-H or similar).
Mobile Phase	A mixture of hexane and isopropanol is commonly used. The exact ratio can be optimized to achieve baseline separation.
Flow Rate	Typically around 1.0 mL/min.
Detection	UV detection at a wavelength where the phenyl and benzyloxycarbonyl groups absorb (e.g., 254 nm).
Sample Preparation	A dilute solution of Z-L-phenylalaninol is prepared in the mobile phase.
Analysis	The retention times of the R and S enantiomers will differ, allowing for the determination of enantiomeric purity.

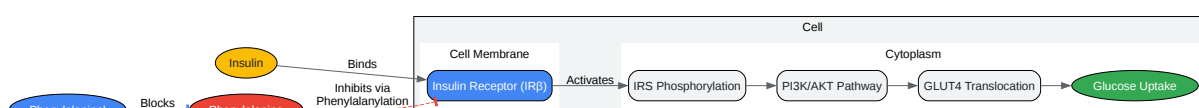
A recent development has also shown the use of a chiral ionic covalent organic framework (COF) as a fluorescent sensor for the determination of phenylalaninol enantiomers.<sup>[4]</sup>

## Role in Biological Signaling Pathways

While Z-L-phenylalaninol is primarily a synthetic intermediate, its parent amino acid, phenylalanine, and the de-protected form, phenylalaninol, have roles in biological signaling.

Notably, elevated levels of phenylalanine have been shown to impair insulin signaling.[5][6] Phenylalaninol can act to block the modification of the insulin receptor beta (IR $\beta$ ) by phenylalanine, thereby sensitizing insulin signaling.[5][6]

The following diagram illustrates the mechanism by which phenylalanine interferes with the insulin signaling pathway and how phenylalaninol can counteract this effect.



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